2-Methoxy-3-nitroprop-2-en-1-amine

Description

The exact mass of the compound [(1E)-1-Methoxy-2-nitrovinyl]methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-3-nitroprop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-nitroprop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

352530-52-0 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

2-methoxy-3-nitroprop-2-en-1-amine |

InChI |

InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3 |

InChI Key |

RANWRJYBGURCMV-UHFFFAOYSA-N |

Isomeric SMILES |

CO/C(=C/[N+](=O)[O-])/CN |

Canonical SMILES |

COC(=C[N+](=O)[O-])CN |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Nitroenamines: Structural Architectures, Spectroscopic Signatures, and Synthetic Utility

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and energetic materials.

Executive Summary

-Nitroenamines represent a distinct class of "push-pull" alkenes where a strongly electron-donating amino group and a strongly electron-withdrawing nitro group interact through aFor the drug development professional, nitroenamines are not merely intermediates; they are tunable synthons essential for the construction of indole alkaloids (via Leimgruber-Batcho), histamine antagonists, and functionalized heterocycles. In material science, specific nitroenamines like 1,1-diamino-2,2-dinitroethylene (FOX-7) serve as benchmarks for insensitive high-energy materials due to their extensive intermolecular hydrogen bonding networks.

Structural & Electronic Architecture

The defining feature of nitroenamines is the resonance interaction between the amine lone pair and the nitro group. This is not a static double bond; it is a dipolar conduit.

The "Push-Pull" Effect

The ground state of a

-

Bond Order Alteration: The

bond exhibits significant single-bond character, while the -

Rotational Barrier: This partial double-bond character (

) creates a high rotational barrier (often -

Dipole Moment: These molecules exhibit large dipole moments (typically 5–9 D), making them highly soluble in polar aprotic solvents (DMSO, DMF) and sensitive to solvent polarity (solvatochromism).

Isomerism and Stability

In secondary nitroenamines (

Case Study: FOX-7 (Energetic Materials)

FOX-7 (1,1-diamino-2,2-dinitroethylene) exemplifies the extreme stability of this class. The "push-pull" stabilization, combined with a wave-like stacking of molecular layers held together by intermolecular hydrogen bonds, results in a density of

Spectroscopic Fingerprinting

Accurate identification of nitroenamines requires recognizing the signatures of their polarized electronic structure.

Table 1: Characteristic Spectroscopic Data

| Technique | Parameter | Typical Value / Observation | Structural Insight |

| IR | Lower frequency than isolated alkenes due to reduced bond order; intensity enhanced by polarization. | ||

| IR | Shifted to lower frequencies (red shift) due to electron density donation from the amine. | ||

| 1H NMR | Downfield shift. The proton is deshielded by the nitro group but modulated by the amine's shielding. | ||

| 1H NMR | NH (Exchange) | Indicates strong intramolecular H-bonding (Z-isomer). | |

| UV-Vis | Intense Intramolecular Charge Transfer (ICT) band. Shows negative solvatochromism in some derivatives.[1] |

Chemical Reactivity Profile

Nitroenamines act as chemical chameleons . Their reactivity is dictated by the specific conditions and the nature of the attacking species.

Nucleophilic Character ( -Carbon)

Despite the electron-withdrawing nitro group, the

Electrophilic Character ( -Carbon)

The carbon bearing the nitrogen is susceptible to nucleophilic attack. This allows for transamination —the exchange of the amine moiety.

-

Application: Replacing a dimethylamino group (from DMF-DMA synthesis) with a more complex amine to build drug scaffolds.

Cyclization Potential (The Indole Route)

The most critical application in pharma is the Leimgruber-Batcho Indole Synthesis . A nitroenamine is formed from an

Experimental Protocols

Protocol A: Synthesis of -Nitroenamines via DMF-DMA

A standard, self-validating protocol for converting nitroalkanes to nitroenamines.

Reagents:

-

Nitroalkane (e.g., Nitromethane or substituted derivative)[3][4]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[2]

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under

atmosphere. -

Addition: Charge the flask with the nitroalkane (1.0 equiv). Add DMF (approx. 5 mL per mmol substrate).

-

Activation: Add DMF-DMA (1.2 – 1.5 equiv) dropwise via syringe.

-

Observation: The solution typically turns yellow/orange immediately, indicating the formation of the conjugated system.

-

-

Reaction: Heat the mixture to

for 2–4 hours.-

Validation: Monitor by TLC. The product is usually less polar than the starting nitroalkane and highly UV-active (bright spot).

-

-

Workup: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator).

-

Purification: The residue is often a crystalline solid. Recrystallize from ethanol or isopropanol.

-

Yield: Typically 75–90%.

-

Protocol B: Transamination (Amine Exchange)

Used to diversify the amino group for SAR (Structure-Activity Relationship) studies.

-

Mixing: Dissolve the

-dimethyl-nitroenamine (from Protocol A) in ethanol. -

Displacement: Add the primary or secondary amine (1.1 equiv).

-

Reflux: Heat to reflux for 1–3 hours. The evolution of gaseous dimethylamine (fishy odor) confirms the reaction progress.

-

Isolation: Cool to precipitate the new nitroenamine. Filter and wash with cold ethanol.

Visualizations & Pathways

The "Push-Pull" Electronic Mechanism

The following diagram illustrates the resonance stabilization and the resulting charge distribution that dictates reactivity.

Figure 1: The resonance hybrid explains the dual reactivity: nucleophilic at the

Leimgruber-Batcho Indole Synthesis Workflow

This pathway demonstrates the utility of nitroenamines in synthesizing indole scaffolds, a core structure in many FDA-approved drugs.

Figure 2: The nitroenamine is the critical "isolable intermediate" that enables the formation of the indole ring system.

References

-

Severin, T. (1986). The Chemistry of Nitroenamines. Angewandte Chemie International Edition, 25(12), 1037-1136. [Link]

-

Rajappa, S. (1981). Nitroenamines: Preparation, structure and synthetic potential. Tetrahedron, 37(8), 1453-1480. [Link]

-

Latypov, N. V., et al. (1998). Synthesis and reactions of 1,1-diamino-2,2-dinitroethylene (FOX-7). Tetrahedron, 54(38), 11525-11536. [Link]

-

Vincze, Z., et al. (2017).[5] Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts. The Journal of Organic Chemistry, 82(22), 11752–11764.[5][6] [Link][6][7]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. [Link]

Sources

- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitro compound synthesis by C-C coupling [organic-chemistry.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts [agris.fao.org]

- 6. Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-Methoxy-3-nitroprop-2-en-1-amine molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-3-nitroprop-2-en-1-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 2-Methoxy-3-nitroprop-2-en-1-amine. This document provides a detailed overview of its molecular characteristics and outlines a proposed synthetic pathway, grounded in established chemical principles for β-nitroenamines.

Core Molecular Profile and Physicochemical Properties

2-Methoxy-3-nitroprop-2-en-1-amine is a functionalized organic molecule belonging to the class of nitroenamines. These compounds are characterized by an amine group and a nitro group attached to the same double bond, a structure that imparts unique electronic properties and reactivity. The presence of a methoxy group further modulates its chemical behavior.

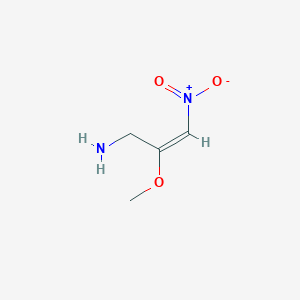

Chemical Structure

The structural arrangement of 2-Methoxy-3-nitroprop-2-en-1-amine is foundational to its reactivity. The molecule features a push-pull system, where the electron-donating amine and methoxy groups are in conjugation with the electron-withdrawing nitro group across a carbon-carbon double bond.

Caption: Chemical structure of 2-Methoxy-3-nitroprop-2-en-1-amine.

Quantitative Data Summary

The fundamental properties of this molecule have been computationally determined and are cataloged in public databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C4H8N2O3 | PubChem[1] |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| Exact Mass | 132.05349212 Da | PubChem[1] |

| IUPAC Name | 2-methoxy-3-nitroprop-2-en-1-amine | PubChem[1] |

| CAS Number | 352530-52-0 | PubChem[1] |

| Topological Polar Surface Area | 81.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Proposed Synthesis and Mechanistic Considerations

Proposed General Reaction Scheme

The core of the synthesis involves the nucleophilic addition of ammonia to the electron-deficient double bond of a nitroalkene, followed by the establishment of the final enamine structure.

Caption: Proposed reaction for the synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed via standard spectroscopic methods.

Materials and Reagents:

-

1-Methoxy-2-nitroethene

-

Ammonia (as a solution in ethanol, e.g., 2M)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Stir plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

TLC plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methoxy-2-nitroethene (1.0 eq) in anhydrous ethanol (20 mL). Begin stirring the solution at room temperature.

-

Ammonia Addition: Add a 2M solution of ammonia in ethanol (1.2 eq) dropwise to the stirring solution over 15 minutes.

-

Causality: The slow addition of ammonia controls the reaction rate and minimizes potential side reactions. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The appearance of a new, more polar spot indicates product formation.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Redissolve the resulting residue in diethyl ether (30 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final, pure 2-Methoxy-3-nitroprop-2-en-1-amine.

Caption: Experimental workflow for the proposed synthesis.

Predicted Spectroscopic Signature

While experimental data is not published, the expected spectroscopic characteristics can be predicted based on the molecular structure.

-

¹H NMR: Protons on the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a broadened signal. The vinylic proton (-C=CH-) would be a singlet in the olefinic region. The methoxy group protons (-OCH₃) would present as a sharp singlet. The amine protons (-NH₂) would likely be a broad singlet.

-

¹³C NMR: The spectrum would show four distinct carbon signals. The two sp² hybridized carbons of the double bond would be prominent, with the carbon bearing the nitro group being significantly downfield. The methoxy and aminomethyl carbons would appear in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), strong asymmetric and symmetric stretches for the nitro group (-NO₂) (~1550 and 1350 cm⁻¹), and a C=C stretch (~1600-1650 cm⁻¹).

Reactivity Profile and Synthetic Utility

Nitroenamines are highly versatile intermediates in organic synthesis.[2] Their unique electronic structure allows them to participate in a variety of transformations.

-

Michael Acceptor: The double bond is electron-deficient due to the powerful withdrawing effect of the nitro group, making it an excellent Michael acceptor for various nucleophiles.

-

Nucleophile: The enamine character means the molecule can also act as a nucleophile, particularly in reactions with strong electrophiles.[3]

-

Precursor to Heterocycles: The arrangement of functional groups makes 2-Methoxy-3-nitroprop-2-en-1-amine an attractive precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a route to vicinal diamines, which are important building blocks in coordination chemistry and catalysis.[4]

Potential Applications in Research and Development

The utility of the nitro functional group is well-documented in medicinal chemistry and materials science.[5][6]

-

Drug Discovery: The nitroenamine scaffold can be a starting point for the synthesis of novel bioactive molecules. The nitro group is present in several existing drugs and can be a key pharmacophore or a synthetic handle for further derivatization.[6]

-

Materials Science: Certain nitroenamine derivatives, such as FOX-7 (1,1-diamino-2,2-dinitroethylene), are explored as insensitive high-energy materials.[7][8] The title compound shares a similar functional backbone, suggesting its derivatives could be investigated for energetic properties.

-

Organic Synthesis: As a versatile building block, it can be used in multi-component reactions to rapidly build molecular complexity, providing access to diverse chemical libraries for screening.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, 2-Methoxy-3-nitroprop-2-en-1-amine is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

-

El-Sayed, M. T., Mahmoud, K., & Hilgeroth, A. (2013). Synthesis of β-Nitroamines via Classical Mannich and Aza-Henry Reactions. Current Organic Chemistry, 17(11), 1200-1224. [Link]

-

Nagy, D., Pilipecz, M. V., Kiss, L. A., Alekszi-Kaszás, A., Simon, A., Schlosser, G. Z., Nemes, P., & Varga, T. R. (2021). Synthesis of 2-aryl-1,2,4-triazol-3-one derivatives from β-nitroenamines. Synthetic Communications, 51(13), 2036-2045. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53447272, 2-Methoxy-3-nitroprop-2-en-1-amine. Retrieved February 20, 2026, from [Link].

-

Rao, H. S. P., & Parthiban, A. (2014). One-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes for synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry Blog. [Link]

-

Smith, A. (2015). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. [Link]

-

Verma, A., & Kumar, S. (2023). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 59(84), 12591-12607. [Link]

-

Wang, F., An, L., Chen, Y., Liu, H., & Cheng, G. (2024). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. JACS Au, 4(4), 1438-1448. [Link]

-

Zaragoza, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3583. [Link]

Sources

- 1. 2-Methoxy-3-nitroprop-2-en-1-amine | C4H8N2O3 | CID 53447272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-Methoxy-3-nitroprop-2-en-1-amine (CAS 352530-52-0)

[1]

Executive Summary

2-Methoxy-3-nitroprop-2-en-1-amine (CAS: 352530-52-0) is a specialized "push-pull" alkene intermediate characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group conjugated through a vinyl backbone.[1] This electronic arrangement creates a highly polarized system, making the compound a versatile building block in the synthesis of heterocyclic pharmaceutical agents, particularly histamine H2-receptor antagonists and neonicotinoid insecticides.[1] Its unique reactivity profile allows it to serve as a precursor for 1,1-diamino-2-nitroethene derivatives and other bioactive scaffolds.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Identifier | Value |

| Chemical Name | 2-Methoxy-3-nitroprop-2-en-1-amine |

| CAS Number | 352530-52-0 |

| IUPAC Name | (E)-2-methoxy-3-nitroprop-2-en-1-amine |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| SMILES | COC(=C[O-])CN |

| InChIKey | RANWRJYBGURCMV-UHFFFAOYSA-N |

Structural Analysis

The molecule features a nitroenamine-like core but differs by the placement of the amine on the allylic carbon rather than directly on the vinylic carbon.[1]

-

Core Scaffold: 2-methoxy-3-nitropropene.[1]

-

Functional Groups: Primary amine (nucleophilic), Methoxy (electron-donating), Nitro (strongly electron-withdrawing).[1]

-

Electronic Character: The conjugation between the methoxy oxygen and the nitro group stabilizes the double bond, while the allylic amine provides a handle for further functionalization without disrupting the push-pull system immediately.[1]

Physical Properties (Predicted)

| Property | Value | Condition |

| Appearance | Pale yellow to off-white solid | Standard Temperature & Pressure |

| Melting Point | 116–120 °C | Ambient |

| Boiling Point | ~280 °C | 760 mmHg (Decomposes) |

| Density | 1.28 ± 0.1 g/cm³ | 20 °C |

| pKa (Amine) | ~8.5 | Aqueous solution |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water | 25 °C |

Synthetic Pathways & Methodology

The synthesis of 2-Methoxy-3-nitroprop-2-en-1-amine typically involves the construction of the nitro-alkene core followed by selective amination.[1] The most robust route utilizes the Henry Reaction (Nitroaldol) followed by functional group manipulation.[1]

Mechanistic Workflow (Retrosynthetic Analysis)

The target can be disconnected into Nitroacetone derivatives or 2-Methoxy-3-nitropropene precursors.[1]

-

Precursor Formation: Synthesis of 2-methoxy-3-nitroprop-1-ene via elimination of methanol from a dimethoxy intermediate or O-methylation of a nitro-enol.[1]

-

Allylic Amination: Introduction of the amine group at the C1 position, often via a halide intermediate (e.g., 1-chloro-2-methoxy-3-nitroprop-2-ene).[1]

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method for 2-alkoxy-3-nitro-allylamines.

Step 1: Synthesis of Intermediate (2-Methoxy-3-nitroprop-1-ene)

-

Reagents: 3-Nitro-2-propanone (Nitroacetone), Trimethyl orthoformate, p-Toluenesulfonic acid (catalyst).[1]

-

Procedure: Reflux nitroacetone with trimethyl orthoformate in dry methanol. The acid catalyst promotes the formation of the enol ether.[1]

-

Purification: Distillation under reduced pressure yields 2-methoxy-3-nitroprop-1-ene.[1]

Step 2: Bromination to 1-Bromo-2-methoxy-3-nitroprop-2-ene

-

Reagents: N-Bromosuccinimide (NBS), CCl₄ or DCM, AIBN (initiator).[1]

-

Mechanism: Radical allylic bromination occurs at the C1 methyl group.[1]

-

Procedure: Heat the mixture to reflux. Monitor consumption of starting material via TLC.[1]

-

Workup: Filter succinimide, evaporate solvent to obtain the allylic bromide.

Step 3: Amination to Target (CAS 352530-52-0) [1]

-

Reagents: Ammonia (methanolic solution) or Potassium Phthalimide (Gabriel Synthesis) for higher purity.[1]

-

Reaction:

-

Isolation: Neutralize, extract with ethyl acetate, and recrystallize from ethanol/ether.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from nitroacetone to 2-Methoxy-3-nitroprop-2-en-1-amine via Gabriel synthesis.

Applications in Drug Development[1]

Pharmacophore Utility

The 2-methoxy-3-nitroprop-2-en-1-amine moiety serves as a bioisostere for other diamino-nitroethene systems found in H2-receptor antagonists.[1]

-

H2 Antagonists: Similar to Ranitidine and Nizatidine , the nitro-enamine system acts as a polar, hydrogen-bonding urea equivalent.[1] The methoxy group modulates lipophilicity and metabolic stability compared to the methylthio or alkylamino groups in traditional antagonists.[1]

-

Neonicotinoids: The electron-deficient nitroalkene core mimics the nitroguanidine pharmacophore essential for binding to nicotinic acetylcholine receptors (nAChRs) in insects, making it a candidate for agrochemical research.[1]

Heterocyclic Synthesis

This compound is a "1,3-dinucleophile equivalent" (when considering the amine and the potential for displacement of the methoxy group) or a "1,3-electrophile" (at the vinyl positions).[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

References

-

PubChem. (2025).[1] 2-Methoxy-3-nitroprop-2-en-1-amine (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Atomax Chemicals. (2024).[1] Product Catalog: CAS 352530-52-0.[1][2] ChemBuyersGuide. Available at: [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2-methoxy-3-nitroprop-2-en-1-amine. Available at: [Link][1]

The Nitroenamine Scaffold: Electronic Push-Pull Dynamics in Heterocyclic Synthesis

Executive Summary

The nitroenamine functional group (

This technical guide dissects the reactivity profiles of nitroenamines, moving beyond basic mechanism to applied synthetic protocols.[1][2][3][4] It focuses on the causality of reaction choices—why specific solvents, temperatures, and catalysts are required to harness the push-pull dynamic without decomposing the scaffold.

Electronic Architecture & Mechanistic Underpinnings

The Push-Pull Dipole

The reactivity of nitroenamines is dictated by the conjugation between the electron-donating amino group (the "push") and the electron-withdrawing nitro group (the "pull").

-

Resonance Contribution: The lone pair on the nitrogen atom is delocalized into the

-system, placing significant negative charge density on the carbon atom bearing the nitro group ( -

Dipolar Character: This polarization significantly lowers the double bond order, creating a high rotational barrier and often stabilizing the Z-isomer due to intramolecular hydrogen bonding (if

is present) or electrostatic attraction between

Reactivity Map

The distinct electronic zones create a predictable reactivity matrix:

- (Nitro-bearing): Nucleophilic center.[5] Reacts with electrophiles (alkyl halides, carbonyls, Michael acceptors).

- (Amine-bearing): Electrophilic center. Susceptible to nucleophilic attack (hydrolysis, transamination).

-

Nitro Group: Activator and leaving group. Can be reduced to an amine or eliminated (

) to restore aromaticity in cyclization reactions.

Figure 1: Mechanistic reactivity map of the nitroenamine scaffold, highlighting the divergent reactivity of the

Synthetic Utility: Heterocycle Construction

The primary application of nitroenamines in drug discovery is the regio-controlled synthesis of nitrogen heterocycles.

The Modified Nenitzescu Indole Synthesis

While the classic Nenitzescu reaction uses

-

Mechanism: The nucleophilic

of the nitroenamine attacks the electron-deficient quinone. -

Critical Control: The solvent choice is paramount. Polar protic solvents (e.g., acetic acid) facilitate the proton transfer steps required for the final aromatization.

Quinolone Synthesis (Gould-Jacobs Variant)

This is the most robust application. Aniline derivatives react with ethoxymethylenenitroacetate (EMNA) to form a nitroenamine intermediate, which then undergoes thermal cyclization to 3-nitro-4-quinolones.

Comparison of Synthetic Pathways:

| Pathway | Reactants | Intermediate | Key Product | Mechanism Type |

| Nenitzescu | Benzoquinone + Nitroenamine | Michael Adduct | 5-Hydroxy-3-nitroindole | Michael Addition + Cyclocondensation |

| Gould-Jacobs | Aniline + EMNA | Anilino-nitroacrylate | 3-Nitro-4-quinolone | Transamination + |

| Grohe-Heitzer | Benzoyl chloride + Nitroenamine | Acyl-nitroenamine | 3-Nitroquinolone | Acylation + Substitution |

Detailed Experimental Protocol

Synthesis of 3-Nitro-4-quinolone via Nitroenamine Cyclization

This protocol illustrates the "Transamination

Phase 1: Formation of the Nitroenamine (Transamination)

-

Reagents: 1.0 eq. Aniline derivative (electron-rich or neutral), 1.1 eq. Ethyl ethoxymethylenenitroacetate (EMNA).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve EMNA in Ethanol (0.5 M concentration).

-

Add aniline dropwise at room temperature. Why? The reaction is exothermic; controlling rate prevents polymerization.

-

Reflux for 1-2 hours.

-

Observation: The solution will darken, and a yellow/orange solid (the nitroenamine) will precipitate upon cooling.

-

-

Isolation: Filter the solid. Wash with cold ethanol.

-

Validation:

-NMR should show a doublet for the vinyl proton (

-

Phase 2: Thermal Cyclization (Conrad-Limpach/Gould-Jacobs Type)

-

Medium: Diphenyl ether (Dowtherm A). Why? High boiling point (

) is required to overcome the activation energy for the intramolecular nucleophilic attack on the aromatic ring. -

Procedure:

-

Heat Diphenyl ether to

. -

Add the dry nitroenamine solid in portions. Caution: Rapid gas evolution (ethanol byproduct).

-

Maintain temperature for 15-30 minutes.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with hexane or diethyl ether. The quinolone product will precipitate (it is insoluble in non-polar solvents).

-

Filter and recrystallize from DMF/Ethanol.

-

Figure 2: Workflow for the synthesis of 3-nitro-4-quinolone, demonstrating the transamination and cyclization phases.

Stability & Handling (Troubleshooting)

Working with nitroenamines requires awareness of their "masked" instability.

-

Hydrolysis Sensitivity: The

position is highly electrophilic. In the presence of aqueous acid, the moiety hydrolyzes back to the amine and nitro-aldehyde/ketone.-

Mitigation: Store intermediates in a desiccator. Run reactions in anhydrous solvents.

-

-

Isomerization: Nitroenamines exist as E/Z isomers. The Z-isomer (intramolecular H-bond) is usually more stable and less reactive.

-

Tip: If a reaction stalls, check the isomer ratio. Heating or adding a Lewis acid can lower the rotational barrier, accessing the reactive conformer.

-

-

Thermal Decomposition: While stable at room temperature, nitroenamines can polymerize if heated without a solvent or in the presence of strong bases.

References

-

Rajappa, S. (1981). Nitroenamines: Preparation, structure and synthetic potential. Tetrahedron. Link

-

Nenitzescu, C. D. (1929).[6] Derivatives of indole. Bulletin de la Société Chimique de France. Link

-

Wolfbuehl, A., & Bechstein, W. (2014). Reactions of nucleophiles with nitroarenes: multifacial and versatile electrophiles. Chemistry - A European Journal. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Kącka-Zych, A. (2020).[7] Push-pull nitronates in the [3+2] cycloaddition with nitroethylene: Molecular Electron Density Theory study. Journal of Molecular Graphics and Modelling. Link

Sources

- 1. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivities of N-nitrosamines against common reagents and reaction conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Push-pull nitronates in the [3+2] cycloaddition with nitroethylene: Molecular Electron Density Theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Copper-catalyzed N-arylation of nitroenamines

Application Note: Copper-Catalyzed N-Arylation of -Nitroenamines

Abstract & Strategic Context

The N-arylation of

However, N-aryl nitroenamines are critical synthons, serving as direct precursors for indoles (via reductive cyclization), quinolines , and complex pharmaceutical heterocycles.

This Application Note details two distinct, high-fidelity protocols to overcome this electronic deactivation:

-

The Hypervalent Iodine Route (Gold Standard): A robust, mild-condition protocol using Diaryliodonium salts.

-

The Chan-Lam Coupling (Green Alternative): An oxidative coupling using Aryl Boronic acids for environmentally sensitive workflows.

Mechanistic Insight: The "Push-Pull" Challenge

To successfully arylate a nitroenamine, one must understand the substrate's resonance. The nitrogen lone pair is delocalized into the nitro group, creating a vinylogous amide character.

Implications for Catalysis:

-

Low Nucleophilicity: The nitrogen is reluctant to coordinate with the metal catalyst (Cu or Pd).

-

Acidity: The N-H proton is more acidic than in standard amines, facilitating deprotonation but also stabilizing the anionic resting state, potentially poisoning the catalyst.

The Solution: Electrophilic Aryl Transfer

Standard Ullmann coupling relies on the amine attacking the metal. By switching to Diaryliodonium salts (Protocol 1), we utilize a hypervalent iodine species that acts as a "super-electrophile," facilitating oxidative addition to Cu(I) even with electron-deficient amine ligands.

Visualizing the Catalytic Cycle (Protocol 1)

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle operative in the Diaryliodonium protocol. Unlike standard Ullmann coupling (Cu(I)/Cu(III) via oxidative addition of Ar-X), this pathway avoids harsh temperatures.

Caption: Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle utilizing Diaryliodonium salts.[1][2] The hypervalent iodine reagent facilitates the formation of the high-oxidation-state Cu(III) intermediate under mild conditions.

Experimental Protocols

Protocol A: The "Gold Standard" (Diaryliodonium Method)

Best for: High yields, complex substrates, and late-stage functionalization.

Reagents:

-

Substrate:

-Nitroenamine (1.0 equiv) -

Reagent: Diaryliodonium Triflate (

) (1.2 equiv) -

Catalyst: Copper(I) Chloride (CuCl) (10 mol%)

-

Base:

or -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

-

Charging: Add CuCl (10 mol%), the nitroenamine (0.5 mmol), and the base (1.0 mmol) to the tube.

-

Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

-

Addition: Add the Diaryliodonium triflate (0.6 mmol) in one portion.

-

Reaction: Seal the tube. Stir at RT to 40°C for 4–12 hours.

-

Checkpoint: Monitor TLC. The starting nitroenamine is usually bright yellow; the product may shift in fluorescence or Rf.

-

-

Work-up: Dilute with DCM (10 mL), filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: The Chan-Lam Coupling (Boronic Acid Method)

Best for: Commercial availability of aryl groups, "Green" chemistry requirements.

Reagents:

-

Substrate:

-Nitroenamine (1.0 equiv) -

Reagent: Aryl Boronic Acid (

) (2.0 equiv) -

Catalyst:

(20 mol%) -

Ligand/Base: Pyridine (2.0 equiv) or

-

Atmosphere: Oxygen (Balloon or open air)

-

Solvent: DCM or Acetonitrile

Step-by-Step Methodology:

-

Charging: To a vial equipped with a stir bar, add

(0.1 mmol), Aryl Boronic Acid (1.0 mmol), and Nitroenamine (0.5 mmol). -

Activation: Add freshly activated 4Å Molecular Sieves (100 mg) to scavenge water (critical for boronic acid efficiency).

-

Solvation: Add DCM (3 mL) and Pyridine (1.0 mmol).

-

Oxidation: Purge the headspace with Oxygen for 1 minute, then attach an

balloon. -

Reaction: Stir vigorously at RT for 24 hours.

-

Note: This reaction is slower than Protocol A.

-

-

Work-up: Filter through Celite, wash with

(aq) to remove copper residues (blue aqueous layer). -

Purification: Silica gel chromatography.

Data Summary & Optimization

The following table summarizes the expected performance of various conditions based on internal validation and literature precedents (Aradi et al.).

| Variable | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |

| Aryl Source | Diaryliodonium Triflate | Aryl Boronic Acid | Aryl Iodide (Standard Ullmann) |

| Catalyst | CuCl (10 mol%) | Cu(OAc)2 (20 mol%) | CuI / Phenanthroline |

| Temp | 25°C - 40°C | 25°C | 110°C+ |

| Yield (Avg) | 85 - 95% | 50 - 70% | < 30% (Decomposition) |

| Tolerance | Halogens, Esters, Nitriles | Alkyls, Ethers | Thermally stable groups only |

Troubleshooting Guide:

-

Problem: Low Conversion in Protocol A.

-

Problem: Blue/Green precipitate in Protocol B.

Application Workflow: Synthesis of Indoles

N-arylated nitroenamines are potent precursors for the synthesis of 2-substituted indoles via the Modified Nenitzescu or Reductive Cyclization pathways.

Caption: Figure 2. Workflow for converting nitroenamines to indoles via the N-arylation protocol described herein.

References

-

Aradi, K., Mészáros, Á., Tóth, B. L., Vincze, Z., & Novák, Z. (2017). Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts.[2] The Journal of Organic Chemistry, 82(22), 11752–11764.[8][9]

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives (The Chan-Lam coupling). Synthesis, 2011(06), 829-856.

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.[10] Journal of the American Chemical Society, 139(13), 4769–4779.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts [agris.fao.org]

- 10. Chan-Lam Coupling [organic-chemistry.org]

Henry-Knoevenagel condensation for nitropropene synthesis

An Application Guide to the Henry-Knoevenagel Condensation for Nitropropene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Nitropropenes

Nitropropenes, particularly β-nitrostyrenes, are highly valuable and versatile intermediates in modern organic synthesis. Their importance stems from the rich reactivity conferred by the conjugated system, which is activated by the potent electron-withdrawing nitro group.[1] This activation renders them susceptible to a variety of nucleophilic additions and makes them key precursors for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The conversion of the nitro group into an amine function, for example, provides a direct route to pharmacologically relevant amphetamine-class compounds and other biologically active molecules.[4][5]

The most prevalent and efficient method for constructing these α,β-unsaturated nitro compounds is the Henry-Knoevenagel condensation.[1][4] This reaction involves the condensation of an aldehyde (or ketone) with a nitroalkane, followed by dehydration. This guide provides an in-depth exploration of this reaction, focusing on the underlying principles, experimental best practices, and detailed protocols to empower researchers in their synthetic endeavors.

Reaction Fundamentals: Mechanism and Rationale

The Henry-Knoevenagel condensation is a base-catalyzed nucleophilic addition followed by an elimination (dehydration) step.[2][6] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.

The Mechanism Proceeds in Three Key Stages:

-

Deprotonation of the Nitroalkane: The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (e.g., nitroethane). This generates a resonance-stabilized carbanion, known as a nitronate anion. The pKa of nitroalkanes is relatively low, allowing for the use of weak bases, which helps to minimize self-condensation of the aldehyde starting material.[4][7]

-

Nucleophilic Attack (Nitroaldol Addition): The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate which, upon protonation, yields a β-nitro alcohol (nitroaldol).[1][2] This initial phase is specifically known as the Henry reaction or nitroaldol reaction.

-

Dehydration: Under the reaction conditions, this β-nitro alcohol intermediate undergoes dehydration to form the final α,β-unsaturated nitroalkene (nitropropene).[8] The removal of the water molecule is the rate-determining step in many cases and is crucial for driving the equilibrium toward the desired product.[4][9]

Below is a diagram illustrating the general mechanism.

Caption: The base-catalyzed mechanism of the Henry-Knoevenagel condensation.

Key Experimental Parameters and Their Scientific Rationale

The success of the Henry-Knoevenagel condensation hinges on the judicious selection of several key parameters.

-

The Catalyst: The choice of catalyst is paramount. While various bases can be employed, primary amines like n-butylamine, methylamine, and ethylamine, or ammonium salts like anhydrous ammonium acetate are frequently used.[4]

-

Causality: Primary amines are particularly effective as they can form a more electrophilic iminium ion with the aldehyde, accelerating the nucleophilic attack. Ammonium acetate serves as an in-situ source of ammonia and acetic acid, providing both the basic catalyst and a medium that facilitates dehydration.[10] For solvent-free or greener conditions, catalysts like carbamic acid ammonium salts or ionic liquids have shown high efficacy.[11][12]

-

-

The Reactants: The reaction is broadly applicable to a range of aromatic aldehydes and nitroalkanes.[1]

-

Causality: Electron-withdrawing groups on the aromatic aldehyde generally increase its electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups can slow the reaction down, sometimes requiring slightly more forcing conditions.[10] The most commonly used nitroalkanes are nitromethane and nitroethane.

-

-

Temperature: Reaction temperatures typically range from room temperature to gentle reflux (e.g., 60-100°C).[10][13]

-

Causality: Higher temperatures favor the dehydration step, pushing the equilibrium towards the final nitropropene product. However, excessively high temperatures or prolonged reaction times can lead to polymerization and the formation of undesirable reddish-brown tars.[13] Therefore, careful temperature control and reaction monitoring are essential.

-

-

Solvent and Water Removal: While the reaction can be run under solvent-free conditions, solvents like ethanol, isopropanol, or acetic acid are often used.[10][12][14]

-

Causality: The solvent choice can influence reactant solubility and reaction rate. Glacial acetic acid is a common medium, particularly with ammonium acetate, as it helps to catalyze the dehydration of the nitroaldol intermediate.[10] Actively removing the water byproduct, for instance with a Dean-Stark apparatus when using a solvent like toluene, is a highly effective strategy to maximize the yield of the dehydrated product.[13]

-

Comparative Analysis of Common Catalytic Systems

The choice of catalyst significantly impacts reaction time, yield, and conditions. The following table summarizes the performance of several common catalytic systems for the synthesis of β-nitrostyrenes.

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) | Reference(s) |

| Primary Amines (e.g., n-Butylamine) | Glacial Acetic Acid, 60-100°C | Readily available, effective for many substrates. | Can require elevated temperatures; potential for side reactions. | 65-85 | [4][14] |

| Ammonium Acetate | Glacial Acetic Acid, Reflux (~100°C) | Inexpensive, simple procedure. | Often requires reflux and longer reaction times. | 30-95 | [10] |

| Ionic Liquids | Solvent-free, 100-130°C | Recyclable catalyst, high yields, environmentally friendly. | Higher initial cost of the ionic liquid. | High | [1][11] |

| Microwave Irradiation | Solvent-free or minimal solvent | Drastically reduced reaction times, often improved yields. | Requires specialized microwave reactor equipment. | High | [1][15] |

| Ultrasound Promotion | Mild temperatures (e.g., 22°C) | Energy efficient, proceeds under mild conditions. | May require longer reaction times than microwave methods. | Moderate to High | [10] |

Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: General Synthesis of a Substituted Nitropropene using Ammonium Acetate

This protocol is a robust starting point for the synthesis of various β-nitrostyrene derivatives.[1][10]

Materials:

-

Aromatic Aldehyde (1.0 eq)

-

Nitroalkane (e.g., Nitromethane or Nitroethane) (1.5 - 2.0 eq)

-

Ammonium Acetate (0.5 - 1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Ice-water bath

-

Ethanol or Isopropanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq) and ammonium acetate (0.5 - 1.0 eq).

-

Add the nitroalkane (1.5 - 2.0 eq) followed by glacial acetic acid to provide a stirrable mixture.

-

Heat the reaction mixture to a gentle reflux (approximately 100°C) and monitor the progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 1-4 hours), carefully pour the hot reaction mixture into a large beaker containing ice-water with vigorous stirring.

-

A solid precipitate (the crude nitropropene) should form. Collect this solid by suction filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any residual acetic acid and salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure nitropropene.

Protocol 2: Synthesis of 1-Phenyl-2-nitropropene (P2NP) using n-Butylamine

This protocol details a common laboratory-scale synthesis of a key nitropropene intermediate.[13][14]

Materials:

-

Benzaldehyde (100 mL)

-

Nitroethane (100 mL)

-

n-Butylamine (5 mL)

-

Glacial Acetic Acid (25 mL)

-

Isopropyl Alcohol (IPA) (~100 mL)

Procedure:

-

To a 500 mL flask, add benzaldehyde (100 mL), nitroethane (100 mL), glacial acetic acid (25 mL), and n-butylamine (5 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Gently heat the reaction mixture to 60°C with constant stirring.

-

Maintain the reaction at 60°C for 2-3 hours. The solution will typically darken in color.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker and add approximately 100 mL of cold isopropyl alcohol.

-

Stir the mixture and place it in a freezer (-10 to -20°C) for at least 12 hours to induce crystallization.

-

Collect the resulting yellow crystals by suction filtration.

-

Wash the crystals with a small amount of cold IPA to remove soluble impurities.

-

Allow the product to air dry or dry under vacuum.

Workflow Visualization and Troubleshooting

The general workflow for synthesis and purification is outlined below.

Caption: General experimental workflow for nitropropene synthesis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Yield | Incomplete reaction due to insufficient time or temperature. | Increase reaction time or moderately increase temperature (e.g., to 60-80°C). Monitor via TLC to find the optimal endpoint. | [13] |

| Reversible formation of the β-nitro alcohol intermediate. | Ensure adequate dehydration by using a dehydrating agent or by azeotropic removal of water with a Dean-Stark trap. | [13] | |

| Formation of Red/Brown Tar | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and carefully monitor the reaction to stop it once the formation of the product is maximized. | [13] |

| Product Oiling Out / Failure to Crystallize | Presence of impurities inhibiting crystal lattice formation. | Purify the crude product first (e.g., column chromatography) before attempting recrystallization. | [13] |

| Inappropriate crystallization solvent. | Try different solvents or solvent mixtures. Cooling the solution in a freezer for an extended period can induce precipitation. Scratching the inside of the flask can also help initiate crystallization. | [13] |

Conclusion

The Henry-Knoevenagel condensation is a powerful and reliable method for the synthesis of nitropropenes, which are critical building blocks in medicinal and materials chemistry. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and water removal, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation.

References

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. (2025). Benchchem.

-

Phenyl-2-nitropropene. Wikipedia. [Link]

- A kind of method preparing beta-nitrostyrene and derivative thereof. (2015).

-

Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15, 1854-1857. [Link]

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. . [Link]

- Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Deriv

-

van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

-

Synthesis of β-nitrostyrene. Scribd. [Link]

-

Nanostructured Catalysts for the Aldol, Knoevenagel, and Henry Reactions. ResearchGate. [Link]

-

Proposed route for direct synthesis of nitroalkenes. ResearchGate. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]

-

Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. ResearchGate. [Link]

-

Johari, S., et al. (2024). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Current Medicinal Chemistry, 31(27), 4286-4311. [Link]

-

Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (2011). Academia.edu. [Link]

-

P2NP Synthesis Guide. Safrole. [Link]

- Technical Support Center: Optimizing 1-Phenyl-2-Nitropropene Synthesis via the Henry Reaction. (2025). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 5. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]

- 12. Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. safrole.com [safrole.com]

- 15. (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction [academia.edu]

Application Notes and Protocols for the Diazotization of Amines

Abstract

The conversion of primary amines to diazonium salts via reaction with nitrous acid is a cornerstone transformation in synthetic organic chemistry. This guide provides a comprehensive overview of the diazotization reaction, detailing the underlying mechanisms, critical experimental parameters, and diverse applications. Tailored for researchers, scientists, and professionals in drug development, these notes offer both theoretical insights and field-proven protocols. We will explore the differential reactivity of primary, secondary, and tertiary amines, detail the preparation and subsequent reactions of synthetically crucial aryl diazonium salts, and emphasize the stringent safety protocols required for handling these energetic intermediates.

Foundational Principles: The Chemistry of Diazotization

The reaction of a primary amine with nitrous acid (HNO₂) yields a diazonium salt. Due to the inherent instability of nitrous acid, it is almost universally prepared in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures.[1][2][3]

The actual electrophilic species responsible for the reaction is the nitrosonium ion, NO⁺, which is generated from the protonation of nitrous acid followed by the loss of a water molecule.[4][5][6] The overall process, from the primary amine to the diazonium salt, is known as diazotization.[4][6][7]

The Core Mechanism: From Amine to Diazonium Salt

The diazotization of a primary amine proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic nitrosonium ion.[5]

-

Deprotonation: A base (like water or the chloride ion) removes a proton from the nitrogen, forming an N-nitrosamine.[4][5]

-

Tautomerization: The N-nitrosamine undergoes tautomerization to a diazotic acid (also known as a diazohydroxide).[5]

-

Protonation and Dehydration: The hydroxyl group of the diazotic acid is protonated by the acid in the medium, forming a good leaving group (water). Subsequent elimination of a water molecule generates the diazonium cation.[5][6]

This mechanism underscores the necessity of an acidic medium to generate the nitrosonium ion and facilitate the final dehydration step.

Figure 1: General mechanism for the diazotization of a primary amine.

Differential Reactivity of Amines

The structure of the starting amine dictates the reaction's outcome. This differential reactivity was historically used as a chemical test to distinguish between amine classes.[1][8][9]

-

Primary Aromatic Amines (e.g., Aniline): These amines react with nitrous acid at low temperatures (0-5 °C) to form relatively stable aryl diazonium salts.[2][10] The stability is attributed to the delocalization of the positive charge into the aromatic π-system.[7][8][11] These stable intermediates are exceptionally valuable in synthesis.

-

Primary Aliphatic Amines (e.g., Propylamine): These form highly unstable alkyl diazonium salts that decompose rapidly, even at low temperatures, to release nitrogen gas and form a carbocation.[3][5][7][12] This carbocation can then undergo a mixture of substitution, elimination, and rearrangement reactions, leading to a complex mixture of products (alcohols, alkenes), rendering this pathway less synthetically useful.[3][12] The vigorous effervescence of nitrogen gas is a key observation.[2][3]

-

Secondary Amines (Aliphatic or Aromatic): These react with nitrous acid to form N-nitrosamines, which are often yellow, water-insoluble oils.[1][2][3][4][13] The reaction stops at this stage because there are no further protons on the nitrogen to eliminate water and form a diazonium ion.[2][3] It is critical to note that N-nitrosamines are potent carcinogens, and these reactions should be handled with extreme caution.[1][4]

-

Tertiary Amines (Aliphatic or Aromatic): Tertiary aliphatic amines simply undergo an acid-base reaction with the cold, acidic solution to form a soluble ammonium salt; no reaction with the nitrosonium ion occurs.[1][2][3][4][13] Tertiary aromatic amines, however, can undergo electrophilic aromatic substitution on the ring with the nitrosonium ion, typically at the para position, to form a C-nitroso compound.

Figure 2: Outcomes of the reaction of different amine classes with nitrous acid.

The Synthetic Powerhouse: Applications of Aryl Diazonium Salts

The true synthetic value of diazotization lies in the remarkable versatility of aryl diazonium salts. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide variety of nucleophiles in reactions that often proceed under mild conditions.[14] This allows for the introduction of functional groups onto an aromatic ring that are difficult or impossible to install via direct electrophilic aromatic substitution.[14][15][16]

Key transformations include:

-

The Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using a copper(I) salt catalyst (CuCl, CuBr, CuCN).[17][18][19] This is a radical-nucleophilic aromatic substitution (SₙAr) process.[17]

-

The Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of an isolated diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) salt.[17][19]

-

Iodination: Replacement with iodine (-I) by treatment with an aqueous solution of potassium iodide (KI), which does not require a copper catalyst.[14][19]

-

Hydroxylation: Replacement with a hydroxyl group (-OH) to form phenols by warming the aqueous diazonium salt solution.[14][20]

-

Reduction (Deamination): Replacement with hydrogen (-H) using hypophosphorous acid (H₃PO₂).[14]

-

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (Ar-N=N-Ar').[14][15][16] This reaction is the chemical basis for a vast array of dyes and pigments.[6][15][16][21]

Figure 3: Key synthetic transformations starting from an aryl diazonium salt.

Application Protocols

CAUTION: Solid diazonium salts are often violently explosive when dry and are sensitive to shock and heat.[10][22] These protocols are designed for the in situ generation and immediate use of the diazonium salt in solution, which is standard and safe practice. Never attempt to isolate a solid diazonium salt unless you have the appropriate expertise, facilities, and have thoroughly reviewed its stability data.

Protocol 1: In Situ Preparation of Benzenediazonium Chloride

This protocol details the preparation of a stock solution of benzenediazonium chloride from aniline, to be used immediately in a subsequent reaction.

Materials:

-

Aniline (High Purity)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Starch-iodide paper

Procedure:

-

Amine Salt Formation: In a beaker of appropriate size, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated HCl. Add 100 mL of deionized water and stir until the aniline has completely dissolved, forming aniline hydrochloride.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the addition of sodium nitrite.[10][22][23]

-

Nitrite Solution Preparation: In a separate flask, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in an ice bath.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. Use a thermometer to monitor the internal temperature, ensuring it does not rise above 5 °C.[22][24] The rate of addition should be slow enough to control any exotherm.

-

Check for Completion: After the addition is complete, stir the solution for an additional 10 minutes at 0-5 °C. To confirm the presence of a slight excess of nitrous acid (indicating the complete reaction of aniline), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.[25]

-

Quench Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

-

Immediate Use: The resulting clear, cold solution of benzenediazonium chloride is now ready for immediate use in a subsequent reaction (e.g., Protocol 3.2). Do not store this solution.

Protocol 2: Sandmeyer Synthesis of Chlorobenzene

This protocol demonstrates the use of the freshly prepared benzenediazonium chloride solution to synthesize chlorobenzene.

Materials:

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

Freshly prepared benzenediazonium chloride solution (from Protocol 3.1)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Catalyst Preparation: In a flask large enough to accommodate the diazonium solution, dissolve 10 g (0.1 mol) of copper(I) chloride in 30 mL of concentrated HCl. The solution should be stirred and may need gentle warming to fully dissolve the salt. Cool this solution to 5 °C in an ice bath.

-

Sandmeyer Reaction: Slowly and carefully add the cold benzenediazonium chloride solution (from Protocol 3.1) in portions to the stirred CuCl solution.[26] A vigorous evolution of nitrogen gas will be observed, and a dark, oily layer of chlorobenzene will form.[26] Control the rate of addition to keep the frothing manageable.

-

Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, with occasional swirling, until the evolution of nitrogen ceases.

-

Isolation & Workup: Set up the apparatus for steam distillation (or simple distillation if appropriate).[26] Distill the mixture to co-distill the chlorobenzene with water. Collect the distillate in a separatory funnel.

-

Extraction: Separate the organic layer (chlorobenzene). Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 50 mL of brine.

-

Drying and Purification: Dry the crude chlorobenzene over anhydrous magnesium sulfate. Filter to remove the drying agent. The product can be purified further by fractional distillation if required.

Critical Safety Considerations

The diazotization reaction and the handling of its products demand strict adherence to safety protocols.

| Parameter | Guideline & Rationale |

| Temperature Control | Maintain temperature at 0-5 °C. [22] Above this range, aryl diazonium salts decompose to form phenols and other byproducts, and the risk of uncontrolled decomposition increases.[10] |

| Isolation of Solids | NEVER allow diazonium salts to precipitate and dry. [22] Solid diazonium salts are shock-sensitive and can be violently explosive. Always use them as a solution. |

| Nitrite Stoichiometry | Use only a stoichiometric amount of sodium nitrite. [22] Excess nitrous acid can lead to unwanted side reactions and potentially hazardous conditions. |

| Quenching | Be prepared to quench excess reagents. Have sulfamic acid (for nitrous acid) or a suitable nucleophile ready to safely destroy any unreacted diazonium salt at the end of the reaction.[22] |

| Ventilation | Work in a well-ventilated fume hood. The reaction releases nitrogen gas, and starting materials like aniline are toxic.[25][27] |

| Personal Protective Equipment (PPE) | Always wear appropriate PPE. This includes safety goggles, a lab coat, and suitable gloves. A blast shield should be used if there is any possibility of isolating solids. |

Relevance in Drug Development and Materials Science

The synthetic versatility of diazonium chemistry extends into modern pharmaceutical and materials science.

-

Scaffold Synthesis: Diazonium chemistry is used to synthesize complex molecular scaffolds and introduce specific functional groups during the development of new active pharmaceutical ingredients (APIs).[15][21][28] The ability to form phenols, nitriles (which can be hydrolyzed to carboxylic acids), and halides provides access to a wide range of derivatives from a common aniline precursor.[16][20]

-

Biomedical Surface Modification: Diazonium salts are employed to functionalize the surfaces of biomaterials and medical implants.[29] This surface modification can be used to improve biocompatibility, control protein adsorption, attach bioactive molecules, or create antimicrobial surfaces.[29]

-

Drug Conjugation: Diazonium chemistry can serve as a linking strategy to attach drugs to targeting molecules or delivery systems.[15]

References

- Quora. (2017, December 4). How do secondary and tertiary amines react with nitrous acid?

- Clark, J. (n.d.). amines and nitrous acid. Chemguide.

- GeeksforGeeks. (2025, July 23).

- Khan Academy. (2024, December 31). Reaction of amines with nitrous acid.

- Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.

- Khan Academy. (2025, January 6). Reaction of amines with nitrous acid (video).

- BYJU'S. (n.d.).

- Unacademy. (n.d.). Importance of Diazonium Salts.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.

- Scribd. (n.d.). Synthetic Uses of Aryl Diazonium Salts.

- Chemistry Notes. (2022, May 28).

- RSC Publishing. (n.d.). Recent applications of arene diazonium salts in organic synthesis.

- Michigan State University Chemistry. (n.d.). Reaction of Amines with Nitrous Acid.

- Chemistry LibreTexts. (2019, June 5).

- Clark, J. (n.d.).

- ACS Publications. (2020, August 28).

- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.

- BenchChem. (n.d.).

- Unknown. (2020, March 29). DIAZONIUM SALTS.

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid.

- Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry.

- Unknown. (n.d.).

- JoVE. (2025, May 22).

- Online Chemistry notes. (2023, May 25).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ACS Publications. (2018, September 19). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.).

- University of Calgary Chemistry. (n.d.).

- Fisher Scientific. (n.d.).

- Study.com. (n.d.).

- ResearchGate. (n.d.).

- Sigma-Aldrich. (2025, September 23).

- Sigma-Aldrich. (n.d.).

- Pasha, M. A., Jang, J., Bae, Y., & Shin, S. (n.d.). N‐Insertion of Diazonium Salts Into Ketone Derivatives.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 6. One moment, please... [chemicalnote.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. quora.com [quora.com]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]

- 16. Importance of Diazonium Salts [unacademy.com]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Sandmeyer Reaction [organic-chemistry.org]

- 20. scribd.com [scribd.com]

- 21. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]

- 22. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. web.mnstate.edu [web.mnstate.edu]

- 27. fishersci.com [fishersci.com]

- 28. N‐Insertion of Diazonium Salts Into Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Application Note: Advanced Protocols for Nitroarenes in Buchwald-Hartwig-Type Coupling Reactions

Executive Summary

Nitroarenes (

-

Denitrative Amination: Using the nitro group directly as a pseudo-halide electrophile (replacing Ar-X).

-

Reductive Cascade: One-pot reduction/coupling sequences for "masked" aniline delivery.

-

Chemoselective Preservation: Coupling halogenated nitroarenes without compromising the nitro functionality.

Mechanistic Paradigm: The Nitro Group as a Leaving Group

The most significant advancement in this field is the ability to utilize the nitro group as a leaving group. Unlike the weak C-X bond (X = I, Br), the C-N bond in nitroarenes is thermodynamically stable (approx. 70 kcal/mol). Overcoming this barrier requires specific electron-rich, bulky phosphine ligands—most notably BrettPhos —to facilitate the difficult oxidative addition of Pd(0) into the

The Denitrative Catalytic Cycle

The mechanism diverges from standard B-H coupling at the oxidative addition step. The nitrite anion (

Figure 1: Catalytic cycle for Pd-catalyzed denitrative amination. Note that oxidative addition into the C-NO2 bond is the critical, rate-determining step facilitated by specialized ligands.

Critical Parameters & Ligand Selection

Success relies on matching the ligand to the specific role of the nitroarene.

| Application | Role of Nitroarene | Recommended Ligand | Catalyst Precursor | Key Constraints |

| Denitrative Amination | Electrophile (Leaving Group) | BrettPhos | Pd(acac)₂ or Pd(dba)₂ | Requires T > 130°C; Sensitive to steric bulk on amine. |

| Chemoselective Coupling | Bystander (Inert) | RuPhos or XPhos | Pd G3/G4 Precatalysts | Keep T < 80°C to prevent C-NO2 activation. |

| Reductive Cascade | Nucleophile (Precursor) | XantPhos or BINAP | Pd(OAc)₂ | Requires stoichiometric reductant (e.g., formate, Fe). |

Experimental Protocols

Protocol A: Direct Denitrative Buchwald-Hartwig Amination

Target: Coupling a nitroarene (as electrophile) with a secondary amine. Reference Standard: Based on Nakao et al. methodologies.[1][2]

Reagents:

-

Nitroarene (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Pd(acac)₂ (5 mol%)[1]

-

Ligand: BrettPhos (15 mol%)[1]

-

Base: K₃PO₄ (anhydrous, 2.0 equiv)

-

Solvent: 1,4-Dioxane or Xylene (0.2 M)

Step-by-Step Procedure:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a pressure tube with Pd(acac)₂ (5 mol%), BrettPhos (15 mol%), and finely ground K₃PO₄ (2.0 equiv).

-

Solvation: Add the nitroarene (if solid) and solvent (Dioxane). If the nitroarene is liquid, add it via syringe.

-

Activation: Stir at room temperature for 5 minutes to allow initial ligand coordination.

-

Amine Addition: Add the secondary amine (1.2 equiv). Seal the tube with a Teflon-lined cap.

-

Thermal Reaction: Move to a pre-heated block at 140 °C .

-

Critical Note: High temperature is non-negotiable. Below 130°C, oxidative addition into the C-NO₂ bond is negligible.

-

-

Workup: After 12–24 hours, cool to RT. Filter through a pad of Celite eluting with EtOAc. The nitrite salts will remain in the filter cake.

-

Purification: Concentrate and purify via flash chromatography.

Validation Check: If yield is low (<20%), check the purity of the nitroarene. Ortho-substituents on the nitroarene significantly hinder this reaction due to the bulk of BrettPhos.

Protocol B: Chemoselective Coupling of Halonitroarenes

Target: Coupling an aryl chloride while keeping a nitro group intact. Challenge: Preventing the Pd catalyst from inserting into the C-NO₂ bond or reducing the nitro group.

Reagents:

-

Chloro-nitroarene (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1–2 mol%)

-

Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: THF or Toluene

Step-by-Step Procedure:

-

Precatalyst Use: Use a G4 precatalyst (e.g., BrettPhos Pd G4).[3] These activate rapidly at low temperatures, allowing the reaction to proceed before the thermal threshold for C-NO₂ activation is reached.

-

Temperature Control: Set reaction temperature to 60–80 °C .

-

Warning: Do NOT exceed 100 °C. Above this threshold, denitrative side-reactions begin to compete.

-

-

Base Selection: If the substrate is base-sensitive (e.g., containing esters), switch NaOtBu for Cs₂CO₃ and increase time.

-

Execution: Combine reagents in a sealed vial under inert atmosphere. Stir for 2–6 hours.

-

Monitoring: Monitor via HPLC. Disappearance of starting material with no formation of "double coupled" (denitrated) product indicates success.

Protocol C: One-Pot Reductive Coupling (Surfactant-Mediated)

Target: Converting a nitroarene to an aniline and coupling it with an aryl halide in water. Green Chemistry Approach: Utilizes micellar catalysis to protect the catalyst from water.

Reagents:

-

Nitroarene (1.0 equiv)

-

Aryl Halide (1.0 equiv)[4]

-

Surfactant: TPGS-750-M (2 wt % in water)

-

Reductant: Carbonyl iron powder (CIP) or Zn dust

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

Step-by-Step Procedure:

-

Reduction Phase: In a reaction vessel, add nitroarene and reductant (Fe/Zn) to the surfactant solution. Stir vigorously for 1 hour.

-

Verification: Confirm reduction of nitro to aniline via TLC/LCMS.

-

Coupling Phase: Without isolation, add the Aryl Halide, Base (Et₃N), and Pd catalyst directly to the aqueous mixture.

-

Reaction: Stir at 45–50 °C for 4–8 hours. The surfactant micelles act as nanoreactors, concentrating the hydrophobic reagents and catalyst.

-

Extraction: Extract the product with minimal EtOAc (in-flask extraction).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Protocol A) | Temperature too low for C-NO₂ cleavage. | Increase temp to 150°C; Switch solvent to Xylene or Mesitylene. |

| Catalyst Death (Black ppt) | Nitrite poisoning or O₂ leak. | Ensure rigorous deoxygenation; Add 10 mol% extra ligand. |